4-Chloro-3-methylpyrazolo[1,5-a]pyrazine

Kinase inhibition RET Cancer

Select this 4-chloro-3-methylpyrazolo[1,5-a]pyrazine building block for kinase inhibitor programs targeting RET, JAK, and ALK. The 4-chloro group serves as a versatile handle for Pd-catalyzed cross-coupling reactions, enabling rapid SAR exploration, while the 3-methyl group enhances lipophilicity and metabolic stability. This precise regioisomer is critical for establishing key interactions within kinase ATP-binding pockets—substituting analogs with altered substitution patterns may lead to failed syntheses or inactive candidates. Ideal for hit-to-lead optimization and novel RET inhibitor development.

Molecular Formula C7H6ClN3
Molecular Weight 167.6
CAS No. 2309462-56-2
Cat. No. B2957274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylpyrazolo[1,5-a]pyrazine
CAS2309462-56-2
Molecular FormulaC7H6ClN3
Molecular Weight167.6
Structural Identifiers
SMILESCC1=C2C(=NC=CN2N=C1)Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-10-11-3-2-9-7(8)6(5)11/h2-4H,1H3
InChIKeyXGNHTGDSHWRNBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methylpyrazolo[1,5-a]pyrazine (CAS 2309462-56-2): A Strategic Halogenated Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


4-Chloro-3-methylpyrazolo[1,5-a]pyrazine (CAS 2309462-56-2) is a heteroaromatic building block featuring a pyrazolo[1,5-a]pyrazine core with a chloro substituent at the 4-position and a methyl group at the 3-position . This substitution pattern confers a specific electronic and steric profile that distinguishes it from unsubstituted or differently substituted analogs. The pyrazolo[1,5-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile template for the development of kinase inhibitors, including those targeting JAK, RET, and ALK .

The Limitations of Generic Substitution for 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine in Medicinal Chemistry


Substituting 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine with unsubstituted pyrazolo[1,5-a]pyrazine or alternative halogenated/methylated regioisomers is not straightforward. The specific 4-chloro-3-methyl substitution pattern is critical for the intended reactivity in cross-coupling reactions and for establishing key interactions within kinase ATP-binding pockets [1]. The 4-chloro group serves as an essential synthetic handle for further diversification via nucleophilic aromatic substitution or transition metal-catalyzed couplings, while the 3-methyl group can enhance lipophilicity and metabolic stability . Using an analog with a different substitution pattern, such as 4-chloropyrazolo[1,5-a]pyrazine (lacking the 3-methyl group), would yield a fundamentally different building block with altered electronic properties, synthetic utility, and biological target engagement, potentially leading to failed syntheses or inactive drug candidates .

Quantitative Evidence for Differentiating 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine from its Analogs


Potent RET Kinase Inhibition: A Key Differentiator for 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine Derivatives

Derivatives based on the pyrazolo[1,5-a]pyrazine scaffold, which includes the 4-chloro-3-methyl substitution pattern, exhibit potent inhibition of RET kinase, a validated target in various cancers. A direct comparison of three structurally related pyrazolo[1,5-a]pyrazine compounds (35, 36, and 37) reveals nanomolar IC50 values against both wild-type (RET-WT) and mutant (RET-V804M) RET [1]. The presence of the 4-chloro and 3-methyl groups in the core scaffold is critical for achieving this level of potency and selectivity.

Kinase inhibition RET Cancer IC50

Enhanced JAK Kinase Inhibition via 4,6-Substitution Pattern Including 4-Chloro-3-methyl

Patents disclose 4,6-substituted pyrazolo[1,5-a]pyrazines, which encompass the 4-chloro-3-methyl substitution, as potent inhibitors of Janus kinases (JAKs) [1]. While the specific IC50 for the unmodified 4-chloro-3-methylpyrazolo[1,5-a]pyrazine building block is not directly available, the patent literature confirms that this class of compounds, with substituents at the 4- and 6-positions, exhibits inhibitory activity against JAK1 with an IC50 of 5.5 µM [2]. This establishes a baseline for the scaffold's activity and highlights the importance of the 4-position substitution for JAK inhibition.

JAK inhibition Kinase Immunology IC50

Synthetic Versatility of the 4-Chloro Group: A Key Advantage Over Non-Halogenated Analogs

The 4-chloro substituent in 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine is not merely a passive structural feature; it is a strategically positioned reactive handle that enables regioselective functionalization [1]. This contrasts with non-halogenated analogs like 3-methylpyrazolo[1,5-a]pyrazine (CAS 2940960-89-2) , which lack this key synthetic entry point. The chloro group facilitates palladium-catalyzed cross-coupling reactions, including carbonylation to form carboxylate derivatives, which can be further transformed into nitriles, amidoximes, and amidines [2].

Synthesis Cross-coupling Building block Medicinal chemistry

Optimal Research and Industrial Applications for 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine (CAS 2309462-56-2)


Synthesis of RET Kinase Inhibitors for Targeted Cancer Therapy

This compound is an ideal starting material for the synthesis of novel RET kinase inhibitors, as supported by the low nanomolar IC50 values achieved by related pyrazolo[1,5-a]pyrazine derivatives [1]. Its structure allows for further functionalization to optimize potency, selectivity, and drug-like properties for the treatment of RET-driven cancers.

Development of JAK Kinase Inhibitors for Autoimmune and Inflammatory Diseases

As a key component of 4,6-substituted pyrazolo[1,5-a]pyrazines, this building block is critical for the synthesis of JAK inhibitors [1]. The 4-chloro group provides a versatile handle for introducing diverse substituents to modulate JAK isoform selectivity and pharmacokinetic profiles, as outlined in patent literature [2].

Building Block for Diversity-Oriented Synthesis (DOS) in Medicinal Chemistry

The 4-chloro group is a prime site for palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of diverse compound libraries [1]. This makes the compound a valuable asset in hit-to-lead and lead optimization campaigns, where exploring chemical space around a privileged scaffold is paramount [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.